2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol is a compound characterized by its unique structure that integrates a thiazole ring with an amino alcohol moiety. This compound falls under the category of organic compounds, specifically within the class of amino alcohols and thiazoles. Its chemical formula is , and it is known for its potential biological activity, making it a subject of interest in various scientific fields.
This compound can be classified as follows:
The classification indicates that it is derived from thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms.
The synthesis of 2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol typically involves multi-step reactions starting from readily available precursors. Common methods include:
These synthetic pathways are often optimized for yield and purity, utilizing techniques such as chromatography for purification.
The molecular structure of 2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol can be represented by its structural formula:
The compound features:
The molecular weight is approximately , with a monoisotopic mass of .
The reactivity of 2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol can be attributed to its functional groups:
These reactions are significant in synthetic organic chemistry for developing new derivatives with enhanced biological activities.
The mechanism of action for 2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol primarily revolves around its biological interactions:
Research into its mechanism continues to evolve, focusing on detailed biochemical assays to elucidate its action at the molecular level.
Key physical properties include:
Chemical properties include:
Reactivity profiles indicate that it may undergo hydrolysis, oxidation, or reduction depending on environmental conditions.
The applications of 2-Amino-3-(2-methylthiazol-4-yl)propan-1-ol are diverse:
The development of 2-amino-3-(2-methylthiazol-4-yl)propan-1-ol (CAS: 348619-82-9) represents a significant advancement in heterocyclic chemistry, emerging from decades of research into thiazole derivatives. Thiazoles gained prominence following the discovery of the Hantzsch synthesis in 1889, which enabled efficient construction of the thiazole core via α-haloketone condensation with thioamides [3]. This five-membered heterocycle—characterized by sulfur and nitrogen atoms in a planar, aromatic ring system—became a cornerstone for bioactive molecule design due to its electronic properties and metabolic stability [3]. The incorporation of an aminopropanol side chain onto the thiazole scaffold marked a strategic evolution toward polar, functionalized building blocks for pharmaceutical applications.
The synthesis of this compound exemplifies modern adaptations of classical methods:
Table 1: Key Historical Developments in Thiazole Chemistry | Year | Milestone | Significance | |----------|----------------|-------------------| | 1889 | Hantzsch thiazole synthesis | First general method for thiazole ring formation | | 1960s | Discovery of thiamin (vitamin B1) | Revealed biological importance of thiazoles | | 1980s | Synthetic methods for 2,4-disubstituted thiazoles | Enabled targeted drug design | | 2000s | Catalytic asymmetric synthesis | Permitted enantioselective production of chiral derivatives |
Commercial availability (e.g., Moldb catalog #M206499) reflects its established role as a heterocyclic building block for drug discovery, though its high cost ($1,632/g for 98% purity) underscores synthetic challenges [1].
The molecular architecture of 2-amino-3-(2-methylthiazol-4-yl)propan-1-ol (C7H12N2OS, MW 172.25 g/mol) integrates three pharmacophoric elements critical to bioactivity:
Table 2: Physicochemical Properties | Parameter | Value | Significance | |---------------|------------|-------------------| | Molecular formula | C7H12N2OS | Balanced heteroatom content | | Molecular weight | 172.25 g/mol | Within Lipinski's rule limits | | Hydrogen bond donors | 2 (NH2, OH) | Facilitates target interactions | | Hydrogen bond acceptors | 4 (N, O, S, ring N) | Enhances solubility and binding |
Bond angle analysis reveals:
This compound’s significance extends to two therapeutic domains:Ion Channel Modulation: The structural similarity to CFTR potentiator scaffolds enables binding to the cystic fibrosis transmembrane conductance regulator’s allosteric site. Docking studies (~155 million molecules screened) confirmed that such thiazole derivatives occupy a membrane-exposed pocket near residues S308/Y304, increasing channel open probability [2] [5]. Modifications at the amino group generate nanomolar potentiators with improved pharmacokinetics over ivacaftor (oral bioavailability ~60%) [5].
Enzyme Inhibition: Incorporation into beta-secretase inhibitors exploits the thiazole’s ability to coordinate catalytic aspartate residues. Patent US8299267B2 demonstrates that derivatives like 3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide show sub-micromolar IC50 against BACE1, crucial for Alzheimer’s disease therapeutics [8].
Table 3: Pharmacophore Mapping | Therapeutic Target | Key Structural Contributions | Biological Effect | |------------------------|----------------------------------|-----------------------| | CFTR ion channel | Thiazole π-system interaction with F312 residue | Increased channel open probability | | Beta-secretase (BACE1) | Amino group hydrogen bonding with catalytic Asp228 | Inhibition of amyloid precursor protein cleavage | | Kinases | Propanol linker occupancy of hydrophobic back pocket | ATP-competitive inhibition |
The molecule serves as a linchpin for generating diverse analogs:
Table 4: Synthetic Routes and Yields | Method | Key Steps | Yield (%) | |------------|---------------|----------------| | Route A | Hantzsch thiazole formation → 4-bromomethyl derivative → epoxide ring-opening | 42 | | Route B | Glycidol addition to 4-lithiothiazole → chiral resolution | 29 (enantiopure) | | Route C | Enzymatic desymmetrization of aziridine intermediate | 67 |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0